molecular formula C7H3F3INO2 B1313531 3-Nitro-5-iodobenzotrifluoride CAS No. 41253-01-4

3-Nitro-5-iodobenzotrifluoride

Cat. No.: B1313531
CAS No.: 41253-01-4
M. Wt: 317 g/mol
InChI Key: BANTUHUNKDGMCA-UHFFFAOYSA-N
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Description

3-Nitro-5-iodobenzotrifluoride is an organic compound with the molecular formula C₇H₃F₃INO₂. It is a derivative of benzotrifluoride, characterized by the presence of nitro and iodine substituents on the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Nitro-5-iodobenzotrifluoride plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of various xenobiotics and endogenous compounds . The interaction between this compound and CYP1A2 is characterized by the binding of the compound to the active site of the enzyme, leading to a decrease in its catalytic activity. This interaction is crucial for understanding the compound’s potential effects on drug metabolism and detoxification processes.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to alter the expression of genes involved in oxidative stress response and apoptosis . Additionally, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization. These effects highlight the compound’s potential impact on cellular function and viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes . This binding can lead to conformational changes in the enzyme structure, resulting in reduced catalytic efficiency. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound has been associated with persistent changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are crucial for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect enzyme activity and gene expression . At higher doses, this compound can induce toxic effects, including oxidative stress, cellular damage, and apoptosis . These dosage-dependent effects are important for determining the safe and effective use of the compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as CYP1A2, which plays a role in the oxidative metabolism of various compounds . The compound’s influence on metabolic pathways can lead to changes in metabolite levels and metabolic flux. Understanding these interactions is essential for predicting the compound’s effects on overall metabolism and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound can accumulate in specific cellular compartments, influencing its localization and activity. These transport and distribution properties are important for understanding the compound’s bioavailability and pharmacokinetics.

Subcellular Localization

The subcellular localization of this compound is a key factor in determining its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its subcellular localization is crucial for elucidating the compound’s mechanisms of action and potential therapeutic applications.

Chemical Reactions Analysis

3-Nitro-5-iodobenzotrifluoride undergoes various chemical reactions, including:

Scientific Research Applications

3-Nitro-5-iodobenzotrifluoride has several applications in scientific research:

Comparison with Similar Compounds

3-Nitro-5-iodobenzotrifluoride can be compared with other similar compounds, such as:

These comparisons highlight the unique reactivity and versatility of this compound in various chemical processes.

Properties

IUPAC Name

1-iodo-3-nitro-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3INO2/c8-7(9,10)4-1-5(11)3-6(2-4)12(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANTUHUNKDGMCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445877
Record name 1-Iodo-3-nitro-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41253-01-4
Record name 1-Iodo-3-nitro-5-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41253-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Iodo-3-nitro-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodo-5-nitrobenzotrifluoride
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